molecular formula C10H11NO4 B139610 Methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate CAS No. 158504-37-1

Methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate

Cat. No. B139610
CAS RN: 158504-37-1
M. Wt: 209.2 g/mol
InChI Key: YYDFBLDAFWLMSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MDDB or MDAI, and it belongs to the family of benzodioxole derivatives.

Mechanism of Action

The exact mechanism of action of Methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate is not fully understood. However, it is believed to act as a selective serotonin releasing agent (SSRA) and a serotonin reuptake inhibitor (SRI). This compound has been shown to increase the release of serotonin in the brain, which can lead to an increase in mood and a decrease in anxiety.
Biochemical and Physiological Effects
Methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and induce hyperthermia. It has also been shown to decrease anxiety-like behavior and increase social interaction. In addition, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been extensively studied, and its effects on serotonin receptors are well understood. However, there are also limitations to its use in lab experiments. It can be difficult to control the dose and purity of the compound, and its effects on other neurotransmitters and receptors are not well understood.

Future Directions

There are several future directions for research on Methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate. One area of research is the development of new analogs with improved selectivity and potency. Another area of research is the investigation of its potential as a therapeutic agent for various neurological and psychiatric disorders. Additionally, studies on its long-term effects and potential toxicity are needed to fully understand its safety and efficacy.

Scientific Research Applications

Methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate has been studied extensively for its potential applications in various fields such as medicinal chemistry, neuroscience, and forensic science. In medicinal chemistry, this compound has been investigated for its potential as an antidepressant and anxiolytic agent. In neuroscience, it has been studied for its effects on serotonin receptors and its potential as a neuroprotective agent. In forensic science, it has been used as a reference standard for the detection of designer drugs.

properties

CAS RN

158504-37-1

Molecular Formula

C10H11NO4

Molecular Weight

209.2 g/mol

IUPAC Name

methyl 5-amino-2,3-dihydro-1,4-benzodioxine-8-carboxylate

InChI

InChI=1S/C10H11NO4/c1-13-10(12)6-2-3-7(11)9-8(6)14-4-5-15-9/h2-3H,4-5,11H2,1H3

InChI Key

YYDFBLDAFWLMSG-UHFFFAOYSA-N

SMILES

COC(=O)C1=C2C(=C(C=C1)N)OCCO2

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)N)OCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 8-acetamido-1,4-benzodioxan-5-carboxylic acid (GB 1 571 278) (2.5 g, 0.0105 mole)in methanol (60 ml) was treated with concentrated sulphuric acid (2 ml) and the solution kept at room temperature for 20 hours, then concentrated in vacuo to approxiamately 10 ml volume. The residue was treated with water (30 ml), basified with potassium carbonate and a precipitate was produced. This was filtered off, washed with water and dried to afford methyl 8-amino-1,4-benzodioxan-5-carboxylate as a white solid (1.96 g, 89%). 1H NMR (CDCl3) δ:7.38(d,1 H), 6.28(d,1 H), 4.25-4.43(m,4 H), 4.12(br s,2 H), 3.83(s,3 H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.